7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one
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Overview
Description
7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 3,5-dimethoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the chloro group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, subject to further research and clinical trials.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or DNA, affecting cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-methyl-1,6-naphthyridin-2(1H)-one: Lacks the 3,5-dimethoxyphenyl group.
3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2(1H)-one: Lacks the chloro group.
7-chloro-3-phenyl-1-methyl-1,6-naphthyridin-2(1H)-one: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both the chloro group and the 3,5-dimethoxyphenyl group might confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H15ClN2O3 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
7-chloro-3-(3,5-dimethoxyphenyl)-1-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C17H15ClN2O3/c1-20-15-8-16(18)19-9-11(15)6-14(17(20)21)10-4-12(22-2)7-13(5-10)23-3/h4-9H,1-3H3 |
InChI Key |
ORFZVHQGCSYHGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=CC(=C3)OC)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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